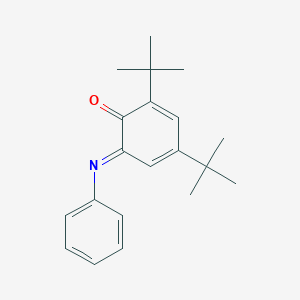![molecular formula C28H52Si5 B15161933 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] CAS No. 146063-23-2](/img/structure/B15161933.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is a complex organosilicon compound with the molecular formula C28H52Si5. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to organic groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] typically involves the reaction of silane precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl groups in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can react with the vinyl groups in the presence of a catalyst, such as palladium or nickel complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. In biological systems, it may interact with cellular components, influencing processes such as cell adhesion and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar structure but different functional groups.
Tetrakis(dimethylsilyl)methane: A compound with a central carbon atom bonded to four silicon atoms, each with two methyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to three methyl groups each.
Uniqueness
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is unique due to its multiple vinyl groups, which provide sites for further chemical modification. This makes it a versatile building block for the synthesis of complex organosilicon materials with tailored properties.
Eigenschaften
CAS-Nummer |
146063-23-2 |
|---|---|
Molekularformel |
C28H52Si5 |
Molekulargewicht |
529.1 g/mol |
IUPAC-Name |
tetrakis[2-[bis(ethenyl)-methylsilyl]ethyl]silane |
InChI |
InChI=1S/C28H52Si5/c1-13-29(9,14-2)21-25-33(26-22-30(10,15-3)16-4,27-23-31(11,17-5)18-6)28-24-32(12,19-7)20-8/h13-20H,1-8,21-28H2,9-12H3 |
InChI-Schlüssel |
MSLKEHBNVCXWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC[Si](CC[Si](C)(C=C)C=C)(CC[Si](C)(C=C)C=C)CC[Si](C)(C=C)C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


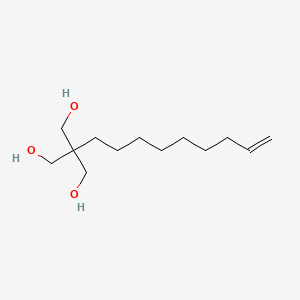
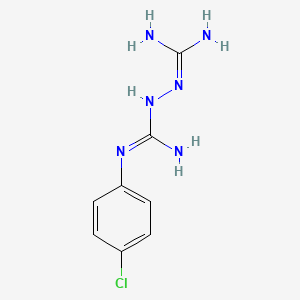
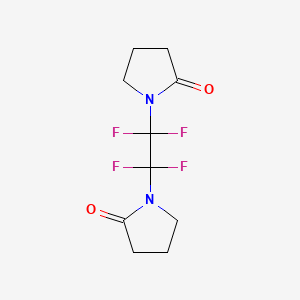
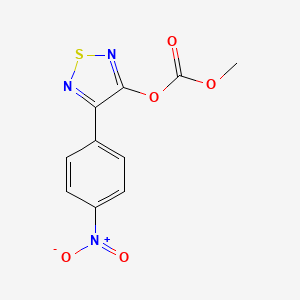
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)
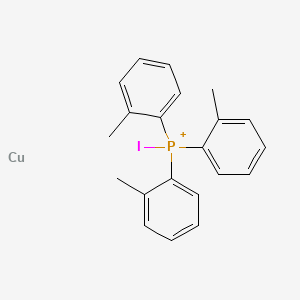
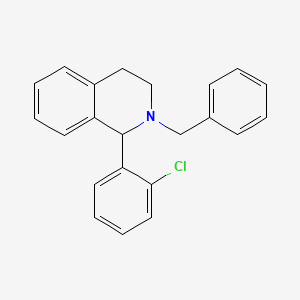
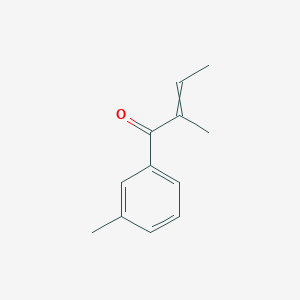
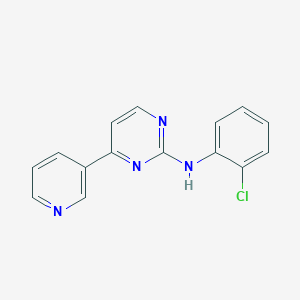
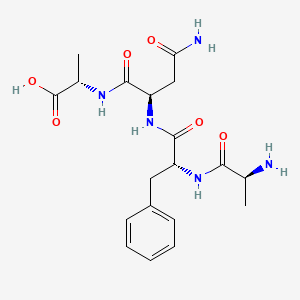
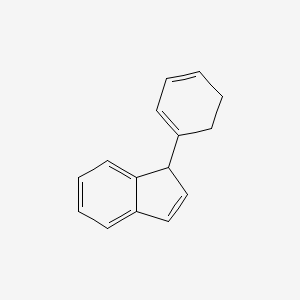
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
